4-Maleimidophenylacetic acid hydrazide
Overview
Description
4-Maleimidophenylacetic acid hydrazide is a chemical compound with the molecular formula C₁₂H₁₁N₃O₃. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a maleimide group, which is known for its reactivity towards thiol groups, making it useful in bioconjugation and other chemical processes .
Mechanism of Action
Target of Action
4-Maleimidophenylacetic acid hydrazide is a derivative of maleimide, which is known to bind selectively to thiolated carrier proteins . .
Mode of Action
It is known that maleimide derivatives can bind selectively to thiolated carrier proteins . This suggests that this compound may interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Maleimidophenylacetic acid hydrazide typically involves the reaction of maleimide with phenylacetic acid hydrazide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Maleimide and phenylacetic acid hydrazide.
Solvent: DMF or DMSO.
Reaction Conditions: Heating at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Maleimidophenylacetic acid hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Thiol Reagents: For bioconjugation reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products Formed
Thioether Derivatives: Formed from reactions with thiol groups.
Hydrolyzed Products: Resulting from hydrolysis reactions.
Scientific Research Applications
4-Maleimidophenylacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, through thiol-maleimide chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a component in prodrug formulations.
Industry: Utilized in the development of advanced materials and as a cross-linking agent in polymer chemistry
Comparison with Similar Compounds
Similar Compounds
3-Maleimidobenzoic Acid Hydrazide: Similar in structure but with a benzoic acid moiety instead of phenylacetic acid.
4-Maleimidobenzoic Acid Hydrazide: Another similar compound with a benzoic acid group.
N-Maleoyl-L-Phenylalanine Hydrazide: Contains a phenylalanine moiety instead of phenylacetic acid.
Uniqueness
4-Maleimidophenylacetic acid hydrazide is unique due to its specific structure, which combines the reactivity of the maleimide group with the properties of phenylacetic acid hydrazide. This combination allows for versatile applications in bioconjugation, organic synthesis, and material science .
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCRRPOBKJECNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363617 | |
Record name | 4-Maleimidophenylacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188944-35-6 | |
Record name | 4-Maleimidophenylacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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